molecular formula C13H19BrFN3 B13586977 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline

5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline

Cat. No.: B13586977
M. Wt: 316.21 g/mol
InChI Key: NCJYZSBWWXSEHV-DTORHVGOSA-N
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Description

5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine, fluorine, and a trimethylpiperazinyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium or copper complexes for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-methylaniline
  • 2-Bromo-4-fluoroaniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline is unique due to the presence of the trimethylpiperazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19BrFN3

Molecular Weight

316.21 g/mol

IUPAC Name

5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline

InChI

InChI=1S/C13H19BrFN3/c1-8-6-18(7-9(2)17(8)3)13-5-11(15)10(14)4-12(13)16/h4-5,8-9H,6-7,16H2,1-3H3/t8-,9+

InChI Key

NCJYZSBWWXSEHV-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C=C2N)Br)F

Canonical SMILES

CC1CN(CC(N1C)C)C2=CC(=C(C=C2N)Br)F

Origin of Product

United States

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